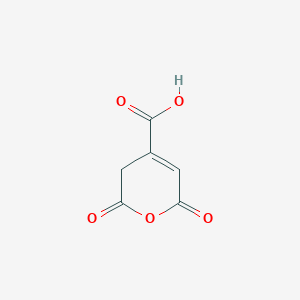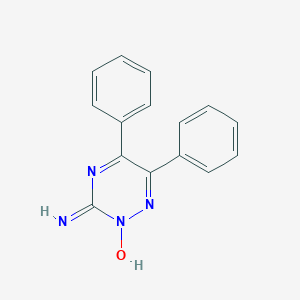
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine, also known as DTT or diphenyltriazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it a versatile tool for investigating various biochemical and physiological processes.
Mécanisme D'action
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine acts as a reducing agent by donating electrons to disulfide bonds in proteins. This results in the cleavage of disulfide bonds, which can lead to changes in protein structure and function. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also reduce other oxidized molecules, such as glutathione disulfide and cystine.
Effets Biochimiques Et Physiologiques
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress by reducing oxidized molecules and preventing the formation of reactive oxygen species. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also affect protein folding and stability by cleaving disulfide bonds and altering protein structure. Additionally, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can modulate enzyme activity by reducing or activating enzymes that contain disulfide bonds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine in lab experiments is its ability to reduce disulfide bonds in proteins and other molecules. This makes it a useful tool for investigating protein structure and function, as well as for synthesizing various compounds. However, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also have limitations in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with certain assays that rely on disulfide bonds.
Orientations Futures
There are several future directions for research on 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine. One area of interest is the development of new methods for synthesizing 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine and related compounds. Another area of research is the investigation of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine's effects on protein structure and function. Additionally, there is potential for the use of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine in drug development, particularly for drugs that target proteins with disulfide bonds. Finally, there is a need for further research on the potential toxic effects of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine on cells and organisms.
Conclusion:
In conclusion, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine is a versatile compound with a wide range of applications in scientific research. Its ability to reduce disulfide bonds in proteins and other molecules makes it a useful tool for investigating protein structure and function, synthesizing compounds, and modulating enzyme activity. While 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has many advantages, it also has limitations and potential toxic effects that require further investigation. Overall, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine is a valuable tool for scientific research and has the potential to contribute to many future discoveries.
Méthodes De Synthèse
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can be synthesized using a variety of methods, including the reaction of 2-amino-5,6-diphenyl-1,2,4-triazine with nitrous acid. This reaction yields a diazonium salt, which can be further reacted with phenol to produce 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine. Another method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol in the presence of a base. This method yields 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine as a byproduct.
Applications De Recherche Scientifique
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has a wide range of applications in scientific research. It has been used as a reducing agent in biochemical experiments, as a probe for studying protein structure and function, and as a tool for investigating oxidative stress in cells. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has also been used in the synthesis of various compounds, such as peptides and oligonucleotides.
Propriétés
Numéro CAS |
13162-95-3 |
|---|---|
Nom du produit |
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine |
Formule moléculaire |
C15H12N4O |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C15H12N4O/c16-15-17-13(11-7-3-1-4-8-11)14(18-19(15)20)12-9-5-2-6-10-12/h1-10,16,20H |
Clé InChI |
KCQRGFCNBKOFPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=CC=C3)O |
Synonymes |
3-Amino-5,6-diphenyl-1,2,4-triazine-2-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





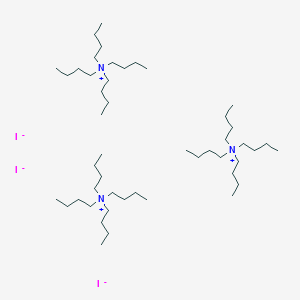
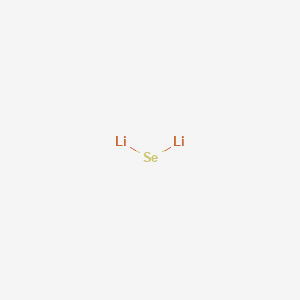


![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
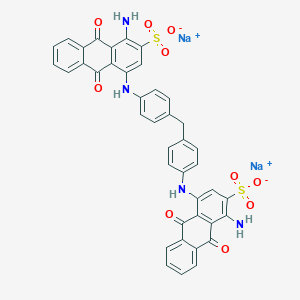

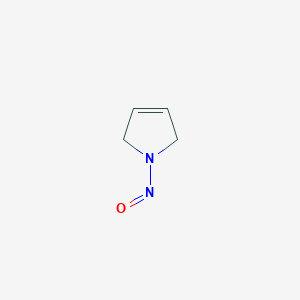
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
